(Hydroxy(tosyloxy)iodo)benzene (HTIB), widely known as Koser's reagent, is a stable, monomeric hypervalent iodine(III) compound that serves as a highly efficient, metal-free oxidant and electrophilic tosyloxylating agent. Featuring a highly polarized, T-shaped geometry with an exceptionally nucleofugic tosylate ligand, HTIB exhibits strong electrophilicity. It is predominantly utilized in procurement and process chemistry for the direct α-functionalization of carbonyls, oxidative rearrangements, and the synthesis of complex heterocycles. Its bench stability, predictable stoichiometry, and ability to bypass toxic transition-metal oxidants make it a highly practical choice for green chemistry applications and pharmaceutical intermediate manufacturing [1].
Substituting HTIB with its unactivated precursor, iodosylbenzene (PhIO), or with in-situ mixtures of phenyliodine(III) diacetate (PIDA) and p-toluenesulfonic acid (TsOH) introduces severe process liabilities. PhIO is an amorphous, polymeric solid that is virtually insoluble in non-reactive organic solvents, leading to heterogeneous reaction mixtures, poor kinetic control, and erratic reproducibility[1]. Conversely, attempting to generate HTIB in situ from PIDA and excess TsOH often requires harsh acidic environments that degrade sensitive substrates, promote unwanted Ritter-type side reactions, and complicate downstream purification [2]. Procuring pre-formed HTIB ensures a homogeneous, monomeric reagent with a pre-installed, highly reactive tosylate leaving group, guaranteeing consistent reaction kinetics and higher chemoselectivity.
A critical procurement advantage of HTIB over its parent compound, iodosylbenzene (PhIO), is its well-defined monomeric structure and superior solubility profile. While PhIO exists as an intractable, insoluble polymer in most solvents, HTIB dissolves in water to a concentration of 0.024 g/mL (61 mmol/L) at 22 °C, forming a stable, weakly acidic solution (pKa ~4.3) [1]. This allows HTIB to be utilized in environmentally benign aqueous solvent systems and ensures precise, homogeneous dosing in continuous flow or large-scale batch reactors, which is impossible with polymeric PhIO suspensions.
| Evidence Dimension | Aqueous solubility at 22 °C |
| Target Compound Data | 0.024 g/mL (61 mmol/L) |
| Comparator Or Baseline | Iodosylbenzene (PhIO) (insoluble polymer) |
| Quantified Difference | Complete transition from an insoluble heterogeneous suspension to a fully soluble >60 mM homogeneous solution. |
| Conditions | Aqueous solution at 22 °C, natural pH. |
Enables the use of eco-friendly aqueous solvents and guarantees reproducible, homogeneous reaction kinetics in scale-up environments.
In the oxidative hydrolysis of complex substrates such as aliphatic bromoalkenes, pre-formed HTIB demonstrates superior chemoselectivity compared to in-situ generated iodanes. A comparative study showed that using stoichiometric HTIB afforded the desired α-bromoketone in a 51% yield. In contrast, attempting to replicate this reactivity using PIDA combined with 2.0 equivalents of TsOH·H2O resulted in a lower yield of 42% and promoted higher levels of unwanted Ritter-type regioisomers [1]. The pre-installed tosylate ligand on HTIB provides a more controlled electrophilic iodine center, minimizing the chaotic side-reactivity associated with excess free acid.
| Evidence Dimension | Product yield and side-product formation |
| Target Compound Data | 51% yield of target ketone |
| Comparator Or Baseline | PIDA + TsOH·H2O (42% yield, higher regioisomer byproducts) |
| Quantified Difference | 21% relative increase in target yield and suppression of acid-catalyzed side reactions. |
| Conditions | Acetonitrile solvent, 0.1 M concentration, room temperature. |
Procuring pre-formed HTIB reduces purification bottlenecks and improves overall material efficiency by avoiding the side reactions caused by excess strong acids.
HTIB acts as an exceptionally fast and selective oxidant for the conversion of enol esters into valuable α-tosyloxy ketones, a key transformation in pharmaceutical synthesis. Kinetic profiling demonstrates that HTIB rapidly and cleanly converts acetyl enol esters to the corresponding α-tosyloxy ketones in high yields (74%), whereas standard oxidants like m-CPBA exhibit significantly slower reaction profiles and require the addition of external strong acids to achieve comparable functionalization [1]. HTIB's dual role as both an oxidant and a tosylate donor condenses the reaction pathway into a single, highly efficient step.
| Evidence Dimension | Reaction kinetics and yield |
| Target Compound Data | Rapid, single-step conversion (74% yield) |
| Comparator Or Baseline | m-CPBA (slower kinetics, requires external TsOH) |
| Quantified Difference | Direct, single-reagent conversion vs. multi-component, slower alternative. |
| Conditions | Acetonitrile, room temperature. |
Streamlines synthetic workflows by replacing multi-reagent oxidative mixtures with a single, highly efficient, bench-stable solid.
Supported by its superior kinetic profile compared to m-CPBA [1], HTIB is a primary choice for the direct, metal-free α-tosyloxylation of ketones and enol esters. The resulting α-tosyloxy ketones are highly versatile electrophiles used extensively in the pharmaceutical industry for the rapid assembly of thiazoles, imidazoles, and other biologically active heterocycles.
Leveraging its 61 mmol/L aqueous solubility [2], HTIB is utilized for 'solvohyperiodination' and oxidative transformations in aqueous or mixed aqueous-organic solvent systems. This aligns with sustainable manufacturing protocols by eliminating the need for halogenated solvents typically required for hypervalent iodine reagents.
Because it avoids the 21% relative yield drop and side-product formation seen with PIDA/TsOH mixtures[3], HTIB is utilized for driving oxidative ring expansions, ring contractions, and the oxidative hydrolysis of complex alkenes without the need for toxic transition-metal catalysts or harsh in-situ acid mixtures.
Irritant